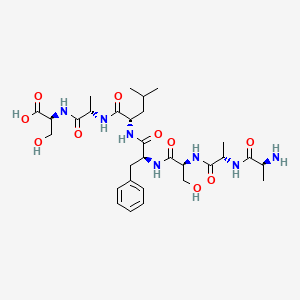

1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Difluorophényl)-3-(quinoléin-2-yl)prop-2-én-1-one est un composé organique appartenant à la classe des chalcones. Les chalcones sont des cétones aromatiques avec deux cycles phényles qui sont connues pour leurs diverses activités biologiques. Ce composé est caractérisé par la présence d'un groupe 2,4-difluorophényle et d'un groupe quinoléin-2-yle connectés par un pont propénone.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de 1-(2,4-Difluorophényl)-3-(quinoléin-2-yl)prop-2-én-1-one implique généralement la réaction de condensation de Claisen-Schmidt. Cette réaction est effectuée entre le 2,4-difluorobenzaldéhyde et la 2-acétylquinoléine en présence d'une base. Les conditions de réaction sont les suivantes :

Réactifs : 2,4-difluorobenzaldéhyde et 2-acétylquinoléine.

Base : hydroxyde de sodium ou hydroxyde de potassium.

Solvant : éthanol ou méthanol.

Température : température ambiante à des conditions de reflux.

Temps de réaction : plusieurs heures à une nuit.

Le mélange réactionnel est ensuite neutralisé, et le produit est isolé par filtration ou extraction, suivie d'une purification par recristallisation ou chromatographie.

Méthodes de production industrielle

En milieu industriel, la synthèse de 1-(2,4-Difluorophényl)-3-(quinoléin-2-yl)prop-2-én-1-one peut être mise à l'échelle en utilisant des conditions de réaction similaires. Des réacteurs à écoulement continu peuvent être utilisés pour améliorer l'efficacité et le rendement de la réaction. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction assure une qualité de produit constante.

Analyse Des Réactions Chimiques

Types de réactions

1-(2,4-Difluorophényl)-3-(quinoléin-2-yl)prop-2-én-1-one peut subir diverses réactions chimiques, notamment :

Oxydation : le composé peut être oxydé pour former des dérivés de quinoléine correspondants.

Réduction : les réactions de réduction peuvent convertir le pont propénone en une chaîne propylique saturée.

Substitution : les atomes de fluor sur le cycle phényle peuvent être substitués par d'autres groupes fonctionnels par substitution aromatique nucléophile.

Réactifs et conditions courantes

Oxydation : permanganate de potassium ou trioxyde de chrome en milieu acide ou basique.

Réduction : borohydrure de sodium ou hydrure de lithium et d'aluminium dans des solvants anhydres.

Substitution : méthylate de sodium ou autres nucléophiles dans des solvants aprotiques polaires.

Principaux produits

Oxydation : dérivés de quinoléine avec des chaînes latérales oxydées.

Réduction : dérivés de chaînes propyliques saturées.

Substitution : cycle phényle substitué par divers groupes fonctionnels.

Applications De Recherche Scientifique

1-(2,4-Difluorophényl)-3-(quinoléin-2-yl)prop-2-én-1-one a plusieurs applications en recherche scientifique :

Chimie médicinale : le composé est étudié pour son potentiel en tant qu'agent anticancéreux, antimicrobien et anti-inflammatoire.

Science des matériaux : il est exploré pour son utilisation dans les diodes électroluminescentes organiques (OLED) et autres matériaux électroniques.

Études biologiques : le composé est utilisé dans des études pour comprendre son interaction avec les cibles biologiques et son mécanisme d'action.

5. Mécanisme d'action

Le mécanisme d'action de 1-(2,4-Difluorophényl)-3-(quinoléin-2-yl)prop-2-én-1-one implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, on pense qu'il inhibe certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. La partie quinoléine est connue pour s'intercaler avec l'ADN, ce qui peut contribuer à son activité anticancéreuse. La présence du groupe difluorophényle améliore son affinité de liaison et sa sélectivité envers des cibles spécifiques.

Mécanisme D'action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its biological effects. The quinoline moiety is known to intercalate with DNA, which may contribute to its anticancer activity. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards specific targets.

Comparaison Avec Des Composés Similaires

1-(2,4-Difluorophényl)-3-(quinoléin-2-yl)prop-2-én-1-one peut être comparé à d'autres chalcones et dérivés de quinoléine :

Chalcones : des composés similaires comprennent la 1-(2,4-dichlorophényl)-3-(quinoléin-2-yl)prop-2-én-1-one et la 1-(2,4-diméthoxyphényl)-3-(quinoléin-2-yl)prop-2-én-1-one. Ces composés partagent la structure de la chalcone mais diffèrent par les substituants sur le cycle phényle.

Dérivés de quinoléine : des composés tels que la 2-phénylquinoléine et la 2-(2,4-difluorophényl)quinoléine sont similaires, mais ils manquent du pont propénone.

Le caractère unique de 1-(2,4-Difluorophényl)-3-(quinoléin-2-yl)prop-2-én-1-one réside dans sa combinaison des parties difluorophényle et quinoléine, qui lui confèrent des propriétés chimiques et biologiques distinctes.

Propriétés

Numéro CAS |

914383-96-3 |

|---|---|

Formule moléculaire |

C18H11F2NO |

Poids moléculaire |

295.3 g/mol |

Nom IUPAC |

1-(2,4-difluorophenyl)-3-quinolin-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C18H11F2NO/c19-13-6-9-15(16(20)11-13)18(22)10-8-14-7-5-12-3-1-2-4-17(12)21-14/h1-11H |

Clé InChI |

GDPKSRAHALHSDP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=C(C=C(C=C3)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime](/img/structure/B12615559.png)

![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)

![1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene](/img/structure/B12615593.png)

![1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine](/img/structure/B12615595.png)

![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)

![4-[2-(Ethylsulfanyl)ethenyl]benzonitrile](/img/structure/B12615606.png)

![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)